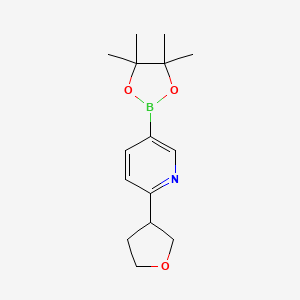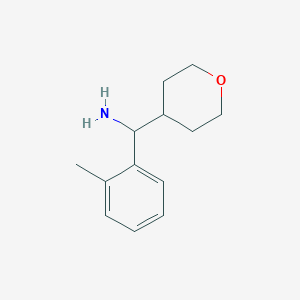![molecular formula C7H8F2N2O B12944952 Hydrazine, [3-(difluoromethoxy)phenyl]- CAS No. 62128-83-0](/img/structure/B12944952.png)
Hydrazine, [3-(difluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Difluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H8F2N2O. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydrazine moiety. The presence of the difluoromethoxy group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-(difluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
3-(Difluoromethoxy)aniline+Hydrazine hydrate→(3-(Difluoromethoxy)phenyl)hydrazine
Industrial Production Methods: While specific industrial production methods for (3-(Difluoromethoxy)phenyl)hydrazine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (3-(Difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
(3-(Difluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(Difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
(3-Methoxyphenyl)hydrazine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(3-Trifluoromethoxy)phenyl)hydrazine: Contains a trifluoromethoxy group, which imparts different chemical properties.
Uniqueness: (3-(Difluoromethoxy)phenyl)hydrazine is unique due to the presence of the difluoromethoxy group, which provides a balance between lipophilicity and electronic effects. This makes it a valuable compound for designing molecules with specific biological activities and physicochemical properties.
Properties
CAS No. |
62128-83-0 |
|---|---|
Molecular Formula |
C7H8F2N2O |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
[3-(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)12-6-3-1-2-5(4-6)11-10/h1-4,7,11H,10H2 |
InChI Key |
MSEQTPQCVUHAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12944872.png)

![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
![2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)


![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)

![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)



![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)

